3,5-Difluorobenzaldehyde is a fluorinated aromatic aldehyde widely used as an intermediate in the synthesis of fine chemicals, particularly for pharmaceutical and agrochemical applications. The compound's primary procurement value stems from the two fluorine atoms positioned meta to the aldehyde group. This specific arrangement imparts a strong, symmetric electron-withdrawing effect, which significantly modifies the reactivity of both the carbonyl group and the aromatic ring, making it a critical precursor for targeted molecular design.
Substituting 3,5-Difluorobenzaldehyde with other isomers (e.g., 2,4- or 3,4-difluorobenzaldehyde) or analogs like 3,5-dichlorobenzaldehyde often leads to process failure or suboptimal results. The symmetric 3,5-difluoro pattern creates a unique electronic and steric environment that dictates regioselectivity in subsequent reactions and is often essential for achieving the target molecule's final binding affinity or material properties. For example, in the synthesis of poly(arylene ether ketones), the presence of the 2,4'-isomer as an impurity in 4,4'-difluorobenzophenone was shown to decrease the molecular weight of the resulting polymer, demonstrating the critical impact of isomer selection on performance. Similarly, the distinct electronic influence of fluorine compared to chlorine means that 3,5-dichlorobenzaldehyde is not a direct electronic equivalent and can alter reaction kinetics and product characteristics.
A key procurement differentiator for industrial applications is the physical state of the material. 3,5-Difluorobenzaldehyde is a liquid at typical ambient temperatures, with a melting point of 17°C. This contrasts sharply with its common di-halogenated analog, 3,5-dichlorobenzaldehyde, which is a solid requiring heating or dissolution for use, having a melting point of 64-66°C.
| Evidence Dimension | Melting Point |
| Target Compound Data | 17°C |
| Comparator Or Baseline | 3,5-Dichlorobenzaldehyde: 64-66°C |
| Quantified Difference | 47-49°C lower melting point than the dichloro-analog |
| Conditions | Standard atmospheric pressure |
Its liquid state simplifies industrial handling, allowing for automated pumping and metering in continuous flow reactors without the need for additional heating or solvent handling steps required for a solid.
The two fluorine atoms at the meta positions exert a strong, synergistic inductive electron-withdrawing effect on the aromatic ring. This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack or electrochemical reduction compared to less-fluorinated or non-fluorinated analogs. While a direct comparative study of reduction potentials is not available, studies on substituted benzaldehydes confirm that inductive substituents enhance the stability of the reduction intermediate, facilitating the reaction. This makes 3,5-Difluorobenzaldehyde a more reactive substrate for reactions like Grignard additions, Wittig olefinations, and reductive aminations.
| Evidence Dimension | Carbonyl Group Reactivity (Electrophilicity) |
| Target Compound Data | Significantly increased due to two meta-positioned fluorine atoms |
| Comparator Or Baseline | Benzaldehyde or monofluorobenzaldehydes: Lower electrophilicity |
| Quantified Difference | Qualitatively higher reactivity toward nucleophiles and electrochemical reduction |
| Conditions | General organic and electrochemical reactions |
For processes where carbonyl reactivity is rate-limiting or requires harsh conditions, this compound enables milder reaction conditions, potentially improving yields and reducing byproducts.
The 3,5-dihalo substitution pattern is a key structural motif in the development of potent Cholesteryl Ester Transfer Protein (CETP) inhibitors, a class of drugs investigated for treating dyslipidemia. Multiple research programs have demonstrated that moieties derived from 3,5-disubstituted benzaldehydes are critical for achieving high inhibitory activity. For example, the synthesis of novel tetrahydroquinoline-based CETP inhibitors specifically utilizes substituted aldehydes to build the core structure, where the electronic nature of the ring is crucial for efficacy. The choice of the 3,5-difluoro pattern is a deliberate design element to optimize biological activity, making this exact compound a required, non-interchangeable precursor.
| Evidence Dimension | Precursor Requirement for Bioactive Molecules |
| Target Compound Data | Required precursor for specific, high-potency CETP inhibitor scaffolds |
| Comparator Or Baseline | Other isomers or analogs: Would yield structurally different final compounds with potentially lower or no biological activity |
| Quantified Difference | Not applicable (binary requirement) |
| Conditions | Synthesis of advanced pharmaceutical intermediates |
Procurement of this specific isomer is essential for research and manufacturing programs targeting validated, high-value biological scaffolds like CETP inhibitors.
In a comparative study on the synthesis of fluorinated benzaldoximes, which are useful intermediates for synthesizing isoxazoles, 3,5-Difluorobenzaldehyde provided its corresponding oxime in a 73.5% yield. While its positional isomer, 3,4-difluorobenzaldehyde, gave a slightly higher yield (79.1%), this result provides a reliable process benchmark. For applications where the 3,5-difluoro substitution pattern is non-negotiable for the final product's performance, this compound delivers the required intermediate at a documented, practical yield.
| Evidence Dimension | Reaction Yield (%) in Oxime Formation |
| Target Compound Data | 73.5% |
| Comparator Or Baseline | 3,4-Difluorobenzaldehyde: 79.1%; Benzaldehyde (unsubstituted): 87.6% |
| Quantified Difference | 5.6% lower yield than 3,4-isomer; 14.1% lower yield than benzaldehyde |
| Conditions | Reaction with hydroxylamine sulfate and sodium acetate in methanol/water, reflux for 1 hour. |
This provides chemists and process engineers with a quantitative, reproducible baseline for yield expectations, enabling accurate planning and cost analysis for multi-step syntheses where this specific isomer is required.
Due to its liquid state at room temperature, this compound is well-suited for automated synthesis platforms and industrial continuous-flow processes, eliminating the need for heating or complex solid-handling equipment required for analogs like 3,5-dichlorobenzaldehyde.
As a validated, non-interchangeable precursor for certain classes of high-potency CETP inhibitors, this compound is the correct choice for medicinal chemistry programs targeting cardiovascular diseases where the 3,5-difluoro substitution pattern is essential for biological activity.
In syntheses where nucleophilic addition to the aldehyde is a critical or challenging step, the enhanced electrophilicity of the carbonyl group in 3,5-Difluorobenzaldehyde allows for potentially milder reaction conditions, faster kinetics, and improved process efficiency compared to benzaldehyde or its monofluorinated counterparts.
When the synthesis path requires the specific 3,5-difluoro substitution pattern for downstream applications, such as in antimycobacterial research or isoxazole synthesis, this compound serves as a reliable starting material with a documented yield profile for key transformations like oxime formation.
Flammable;Irritant